molecular formula C23H23N3O3S B12195590 2-(2-{[1-(2,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

2-(2-{[1-(2,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B12195590
M. Wt: 421.5 g/mol
InChI Key: PROPKJNFYRLMMX-UHFFFAOYSA-N
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Description

2-(2-{[1-(2,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[1-(2,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves multiple steps. One common method includes the reaction of 2,4-dimethylphenyl imidazole with a thiol-containing acetyl compound under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as preparative chromatography, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the carboxylic acid group, resulting in various reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl or imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-{[1-(2,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The sulfur atom can undergo redox reactions, affecting cellular oxidative stress pathways. The compound’s overall structure allows it to interact with various biological molecules, modulating their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-{[1-(2,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

2-[2-[1-(2,4-dimethylphenyl)imidazol-2-yl]sulfanylacetyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C23H23N3O3S/c1-15-7-8-19(16(2)11-15)25-10-9-24-23(25)30-14-21(27)26-13-18-6-4-3-5-17(18)12-20(26)22(28)29/h3-11,20H,12-14H2,1-2H3,(H,28,29)

InChI Key

PROPKJNFYRLMMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)N3CC4=CC=CC=C4CC3C(=O)O)C

Origin of Product

United States

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